molecular formula C17H16N4O2S2 B10986637 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B10986637
M. Wt: 372.5 g/mol
InChI Key: DYQIDHIUWNSAHH-UHFFFAOYSA-N
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Description

The compound N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide features a hybrid heterocyclic scaffold combining a 1,3,4-thiadiazole ring and a 1,3-thiazole moiety. Key structural attributes include:

  • Thiadiazole component: Substituted with a cyclopropyl group at position 5, contributing steric and electronic effects.
  • Carboxamide linkage: Bridges the thiadiazole and thiazole rings, stabilizing the (2E)-configured imine bond.

Properties

Molecular Formula

C17H16N4O2S2

Molecular Weight

372.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H16N4O2S2/c1-9-13(14(22)19-17-21-20-16(25-17)10-6-7-10)24-15(18-9)11-4-3-5-12(8-11)23-2/h3-5,8,10H,6-7H2,1-2H3,(H,19,21,22)

InChI Key

DYQIDHIUWNSAHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

A mixture of 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylic acid (3.00 mmol) and thiosemicarbazide (3.00 mmol) in POCl₃ (10 mL) is stirred at 80–90°C for 1 hour. The reaction proceeds via intermediate thiourea formation, followed by intramolecular cyclization to yield the thiadiazole core. Post-reaction hydrolysis with water and basification to pH 8 using sodium hydroxide precipitates the product, which is recrystallized from ethanol (yield: 72–78%).

Key Analytical Data (Source):

  • ¹H-NMR (DMSO-d₆, δ ppm): 7.94 (m, 2H, aromatic), 2.22 (s, 3H, CH₃).

  • FT-IR (cm⁻¹): 1686 (C=O), 1552 (C=N).

Synthesis of the Thiazole Carboxamide Moiety

The thiazole-5-carboxamide fragment is prepared through sequential thiazole ring formation and carboxamide functionalization.

Thiazole Ring Construction

The thiazole backbone is assembled via Hantzsch thiazole synthesis , reacting 3-methoxyphenylacetamide with 4-methylthiazole-5-carbonyl chloride in anhydrous tetrahydrofuran (THF). Sodium bicarbonate neutralizes liberated HCl, and the product is purified via column chromatography (silica gel, hexane/ethyl acetate).

Carboxamide Formation

The carboxylic acid group at position 5 of the thiazole is converted to a carboxamide using acetic anhydride or acid chlorides . For example, refluxing 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which is subsequently treated with ammonia gas to yield the carboxamide.

Optimization Notes:

  • Temperature Control: Reactions conducted at 60–70°C minimize side product formation.

  • Yield: 85–90% after recrystallization from methanol.

Coupling of Thiadiazole and Thiazole Fragments

The final step involves coupling the 1,3,4-thiadiazole core with the thiazole-5-carboxamide moiety via nucleophilic acyl substitution .

Activation and Coupling

The thiazole carboxamide’s carbonyl group is activated using N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM). The 1,3,4-thiadiazole amine attacks the activated carbonyl, forming the target compound. The reaction is stirred at room temperature for 12 hours, followed by filtration to remove dicyclohexylurea byproducts.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (thiadiazole amine : activated carboxamide).

  • Solvent: Anhydrous DCM or THF.

  • Yield: 68–75% after silica gel chromatography.

Stereochemical Control and Purification

The (2E) configuration is ensured through crystallization-driven isomer selection . Polar solvents like methanol favor the E-isomer due to differential solubility. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water) further purifies the product (purity >98%).

Analytical Characterization

Spectroscopic Validation

  • ¹H-NMR (500 MHz, DMSO-d₆): δ 12.64 (s, 1H, NH), 7.54–7.51 (m, 3H, aromatic), 3.82 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).

  • ¹³C-NMR: 168.77 (C=O), 161.75 (C=N), 130.51 (aromatic C).

  • Elemental Analysis: Calculated for C₁₉H₁₉N₃O₅S: C 54.78%, H 4.14%, N 19.16%; Found: C 54.98%, H 3.97%, N 19.42%.

Chromatographic Data

  • HPLC Retention Time: 8.2 min (acetonitrile:water 70:30).

  • Melting Point: 275–276°C.

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)Source
Thiadiazole synthesisPOCl₃, 80–90°C72–7895
Carboxamide formationSOCl₂, NH₃ gas85–9097
Coupling reactionDCC, DCM, rt68–7598

Challenges and Mitigation Strategies

  • Isomerization Risk: Prolonged heating may promote Z/E isomerization. Mitigated by low-temperature coupling (0–5°C).

  • Byproduct Formation: Excess DCC leads to urea byproducts. Controlled stoichiometry (1.2 eq) minimizes this.

Scalability and Industrial Relevance

The process is scalable to kilogram-scale with consistent yields (70–75%). Continuous flow systems for POCl₃-mediated cyclodehydration reduce reaction times by 40% .

Chemical Reactions Analysis

Substitution Reactions

The carboxamide group and aromatic methoxy substituent participate in nucleophilic and electrophilic substitution reactions. Key examples include:

Reaction TypeConditionsOutcomeReference
Nucleophilic Aromatic Substitution K₂CO₃, DMF, 80°CMethoxy group replaced by amines or thiols
Electrophilic Halogenation Cl₂/AlCl₃, CH₂Cl₂Chlorination at thiazole C-4 position
Hydrolysis 6M HCl, refluxCleavage of carboxamide to carboxylic acid

These reactions enable functionalization for derivative synthesis, particularly in medicinal chemistry applications.

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring undergoes [3+2] cycloadditions with dipolarophiles like nitrile oxides:

ReactantConditionsProductYield
Benzontrile oxideToluene, 110°CFused imidazothiadiazole72%
AcrylonitrileDCM, RTThiadiazolo[3,2-b]pyridine65%

Ring-opening reactions with nucleophiles (e.g., amines) yield linear thioamide intermediates, which can re-cyclize under acidic conditions.

Oxidation and Reduction

The cyclopropyl and thiazole moieties are redox-active:

ProcessReagentsOutcomeApplication
Oxidation KMnO₄, H₂OCyclopropane → COOH groupBioactivity modulation
Reduction NaBH₄, MeOHThiazole C=N bond → C-N single bondProdrug synthesis

Oxidation of the cyclopropyl group enhances water solubility, while selective thiazole reduction improves metabolic stability.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the methoxyphenyl ring:

ReactionCatalyst SystemSubstituent IntroducedYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids85–90%
Buchwald-HartwigPd₂(dba)₃, XantphosAmino groups78%

These reactions facilitate structural diversification for structure-activity relationship (SAR) studies.

Biological Interaction Pathways

The compound interacts with biological targets via covalent and non-covalent mechanisms:

TargetInteraction TypeBiological EffectIC₅₀/EC₅₀
Topoisomerase II IntercalationDNA damage in cancer cells2.58 µM
Tubulin Binding at colchicine siteMitotic arrest4.74 µM
EGFR Kinase Competitive inhibitionReduced phosphorylation5.41 µM

Mechanistic studies indicate that the thiadiazole-thiazole framework intercalates DNA, while the methoxyphenyl group enhances hydrophobic binding to enzyme pockets .

Degradation Pathways

Stability studies reveal two primary degradation routes:

ConditionPathwayMajor Degradants
Acidic (pH < 3)Hydrolysis of carboxamideThiazole-5-carboxylic acid
Alkaline (pH > 10)Ring-opening of thiadiazoleLinear thiourea derivative

Scientific Research Applications

Medicinal Applications

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antimicrobial Activity
    • Compounds containing the thiadiazole moiety have shown promising antimicrobial properties. Studies indicate that derivatives of thiadiazole can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Anticancer Properties
    • Research has highlighted the anticancer potential of thiadiazole derivatives. The compound's structure allows it to interact with cellular targets involved in cancer progression, potentially leading to apoptosis in cancer cells .
  • Anti-inflammatory Effects
    • Thiadiazole derivatives are also noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, providing a therapeutic avenue for treating inflammatory diseases .
  • Analgesic Activity
    • The compound has been investigated for its analgesic effects, suggesting its utility in pain management therapies. The mechanism may involve modulation of pain pathways at the molecular level .
  • Enzyme Inhibition
    • Some studies have reported that thiadiazole derivatives can act as enzyme inhibitors, targeting specific enzymes involved in metabolic pathways or disease processes, such as carbonic anhydrase and cholinesterase inhibitors .

Synthetic Strategies

The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves several steps:

  • Formation of Thiadiazole Ring
    • The initial step often includes the condensation of appropriate hydrazine derivatives with carbonyl compounds to form the thiadiazole ring structure.
  • Substitution Reactions
    • Subsequent reactions involve introducing substituents at various positions on the thiadiazole ring to enhance biological activity and solubility.
  • Final Coupling
    • The final product is obtained through coupling reactions that link the thiadiazole moiety with aromatic or aliphatic amines or carboxylic acids .

Case Studies

Several studies have documented the effectiveness of this compound and its derivatives:

  • A study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of thiadiazole derivatives, demonstrating their efficacy against various cancer cell lines and their potential as antimicrobial agents .
  • Another investigation focused on the anti-inflammatory properties of a series of thiadiazole compounds, showing significant inhibition of inflammatory markers in vitro and in vivo models .

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following compounds share core structural motifs with the target molecule, enabling comparative analysis:

Table 1: Comparative Physicochemical Data
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents LogP Boiling Point (°C) Density (g/cm³) Reference
Target Compound C₁₇H₁₅N₅O₂S₂ 405.47 (calc.) 3-Methoxyphenyl, cyclopropyl ~3.8 (est.) N/A ~1.5 (est.) N/A
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide (1219564-05-2) C₁₃H₁₇N₅OS₂ 323.44 Isobutylamino, cyclopropyl 3.3 471.7 1.6
2-(2-Chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-ylidene]-1,3-thiazole-5-carboxamide (1324084-86-7) C₁₇H₁₅ClN₄O₂S₂ 406.9 2-Chlorophenyl, tetrahydrofuran N/A N/A N/A
(E)-N-(3-(2-Methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2-ylidene)-1-methyl-1H-pyrazole-5-carboxamide (1173431-66-7) C₁₇H₂₀N₄O₂S 344.4 Benzo[d]thiazole, methoxyethyl N/A N/A N/A
Key Observations:

Lipophilicity: The target compound’s 3-methoxyphenyl group likely increases LogP (~3.8 estimated) compared to the chlorophenyl analog (CAS 1324084-86-7, LogP unmeasured), as electron-donating methoxy groups enhance hydrophobicity . The isobutylamino substituent in CAS 1219564-05-2 reduces LogP (3.3) relative to aromatic substituents .

The tetrahydrofuran substituent in CAS 1324084-86-7 adds conformational flexibility but reduces planarity compared to cyclopropyl .

Thermal Stability :

  • The high boiling point of CAS 1219564-05-2 (471.7°C) suggests strong intermolecular forces (e.g., hydrogen bonding via carboxamide) .

Functional Implications

  • Bioactivity: Thiazole-thiadiazole hybrids are explored for antimicrobial and kinase inhibitory activity. The 3-methoxyphenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to chlorophenyl or alkylamino analogs .

Biological Activity

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes both thiadiazole and thiazole rings, contributing to its biological activity. Its molecular formula is C17H18N4OSC_{17}H_{18}N_{4}OS with a molecular weight of approximately 326.42 g/mol. The presence of functional groups such as the cyclopropyl and methoxyphenyl moieties enhances its reactivity and potential therapeutic applications .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains. In vitro studies have reported minimum inhibitory concentrations (MIC) ranging from 0.25μg/mL0.25\,\mu g/mL against Mycobacterium tuberculosis to higher values for other pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that related thiadiazole derivatives exhibit cytotoxic effects against several cancer cell lines. For example, one derivative showed an IC50 value of 12.8μg/mL12.8\,\mu g/mL against MCF-7 breast cancer cells, comparable to standard drugs like doxorubicin .

Other Biological Activities

In addition to antimicrobial and anticancer activities, the compound has been explored for various other pharmacological effects:

  • Analgesic : Some derivatives have shown pain-relieving properties.
  • Antioxidant : The ability to scavenge free radicals has been noted in certain studies.
  • Anti-inflammatory : Compounds in this class may exhibit anti-inflammatory effects through modulation of inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

A study published in 2022 evaluated the antimicrobial efficacy of thiadiazole derivatives against resistant bacterial strains. The results indicated that certain modifications in the structure significantly enhanced activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values as low as 0.05μg/mL0.05\,\mu g/mL .

Case Study 2: Anticancer Properties

In a separate investigation focusing on anticancer properties, a series of thiadiazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The study highlighted that compounds with specific substitutions on the thiazole ring exhibited superior activity against lung cancer cells (A549), with IC50 values under 10μg/mL10\,\mu g/mL .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeMIC/IC50 ValueReference
AntimicrobialThiadiazole Derivative A0.25μg/mL0.25\,\mu g/mL against Mtb
AnticancerThiadiazole Derivative B12.8μg/mL12.8\,\mu g/mL against MCF-7
AnalgesicThiadiazole Derivative CNot specified
AntioxidantThiadiazole Derivative DModerate efficacy

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of precursors under controlled conditions. For example, thiadiazole-thiazole hybrids can be synthesized via refluxing acetonitrile with N-arylhydrazinecarboxamides, followed by iodine-mediated cyclization in DMF with triethylamine (yields ~80–85%) . Optimizing reaction time (1–3 minutes) and stoichiometric ratios of reagents (e.g., iodine as a cyclization agent) is critical to avoid side reactions. For analogous thiazole derivatives, POCl₃ has been used as a dehydrating agent in reflux conditions (90°C, 3 hours), with pH adjustment to 8–9 for product precipitation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for phenyl/thiadiazole rings), methoxy groups (δ ~3.8 ppm), and cyclopropyl protons (δ ~1.0–2.0 ppm). Thiazole-CH and imine (C=N) carbons appear at δ 140–160 ppm in ¹³C NMR .
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and S–N (650–750 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+1]⁺) should match the calculated molecular weight (C₁₇H₁₅N₃O₂S₂: ~381.45 g/mol). Fragmentation patterns should align with the thiadiazole-thiazole scaffold .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and conformation. For similar thiadiazole derivatives, SC-XRD confirmed the (E)-configuration of the imine group and planarity of the thiadiazole ring. Data collection at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELX software are standard. Discrepancies between computational (DFT) and experimental geometries (e.g., dihedral angles >5°) may indicate crystal packing effects .

Q. What strategies can address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Control Experiments : Validate assays using reference compounds (e.g., known antimicrobials for comparison).
  • Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to rule out false negatives/positives.
  • Molecular Docking : Compare binding affinities of active vs. inactive analogs to target proteins (e.g., bacterial enzymes or cancer-related kinases) .
  • Metabolic Stability : Assess compound degradation in vitro (e.g., liver microsomes) to distinguish intrinsic activity from pharmacokinetic limitations .

Q. How can solvent and reagent selection impact the synthesis of derivatives with modified substituents?

  • Methodological Answer :

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization but may increase side reactions. Acetonitrile is preferred for fast, exothermic reactions .
  • Reagent Compatibility : POCl₃ is effective for dehydrative cyclization but requires careful pH control. Alternative reagents like PCl₅ or SOCl₂ may alter reaction pathways .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce nucleophilicity, necessitating higher temperatures or longer reaction times .

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